molecular formula C4H8N2O3 B036686 Methylazoxymethanol acetate CAS No. 592-62-1

Methylazoxymethanol acetate

Cat. No.: B036686
CAS No.: 592-62-1
M. Wt: 132.12 g/mol
InChI Key: BELPJCDYWUCHKF-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methanol, (methyl-ONN-azoxy)-, acetate (ester) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Methanol, (methyl-ONN-azoxy)-, acetate (ester) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.

Comparison with Similar Compounds

Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:

The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.

Properties

CAS No.

592-62-1

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

(Z)-acetyloxymethylimino-methyl-oxidoazanium

InChI

InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5-

InChI Key

BELPJCDYWUCHKF-WAYWQWQTSA-N

SMILES

CC(=O)OCN=[N+](C)[O-]

Isomeric SMILES

CC(=O)OC/N=[N+](/C)\[O-]

Canonical SMILES

CC(=O)OCN=[N+](C)[O-]

boiling_point

376 °F at 760 mmHg (NTP, 1992)
191 °C

Color/Form

COLORLESS LIQUID

density

1.172 (NTP, 1992) - Denser than water;  will sink
1.172

flash_point

210 °F (NTP, 1992)

592-62-1

physical_description

Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992)
Colorless liquid;  [HSDB]

Pictograms

Health Hazard

shelf_life

EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS

solubility

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992)
Soluble in wate

Synonyms

(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylazoxymethanol acetate
Reactant of Route 2
Reactant of Route 2
Methylazoxymethanol acetate
Reactant of Route 3
Reactant of Route 3
Methylazoxymethanol acetate
Reactant of Route 4
Methylazoxymethanol acetate
Reactant of Route 5
Reactant of Route 5
Methylazoxymethanol acetate
Reactant of Route 6
Methylazoxymethanol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.